Ethyl 2-(3-methylisoxazol-4-yl)acetate
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Overview
Description
Ethyl 2-(3-methylisoxazol-4-yl)acetate is an organic compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(3-methylisoxazol-4-yl)acetate can be synthesized through several methods. One common approach involves the reaction of ethyl-2-chloro-2-(hydroxyimino)acetate with dipolarophiles under microwave conditions to obtain ester-functionalized isoxazoles in quantitative yields . Another method includes the (3 + 2) cycloaddition reaction, which employs nitrile oxides and various dipolarophiles to form the isoxazole ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts such as Cu(I) or Ru(II) in cycloaddition reactions is common, although metal-free synthetic routes are also being explored to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-methylisoxazol-4-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Ethyl 2-(3-methylisoxazol-4-yl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-(3-methylisoxazol-4-yl)acetate involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to inhibit enzymes or interact with receptors involved in various biochemical processes. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Ethyl 2-(3-methylisoxazol-4-yl)acetate can be compared with other similar compounds, such as:
Ethyl 2-(3-methylisoxazol-5-yl)acetate: This compound has a similar structure but differs in the position of the substituent on the isoxazole ring.
Mthis compound: This compound has a methyl ester group instead of an ethyl ester group, which can affect its reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C8H11NO3 |
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Molecular Weight |
169.18 g/mol |
IUPAC Name |
ethyl 2-(3-methyl-1,2-oxazol-4-yl)acetate |
InChI |
InChI=1S/C8H11NO3/c1-3-11-8(10)4-7-5-12-9-6(7)2/h5H,3-4H2,1-2H3 |
InChI Key |
KNHBPQRLUBRKRK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CON=C1C |
Origin of Product |
United States |
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